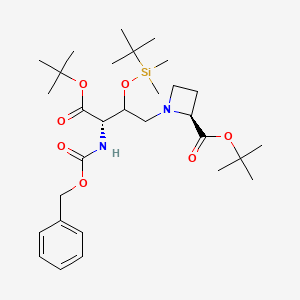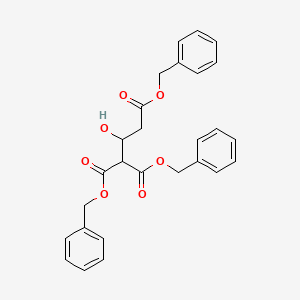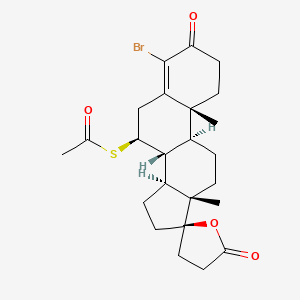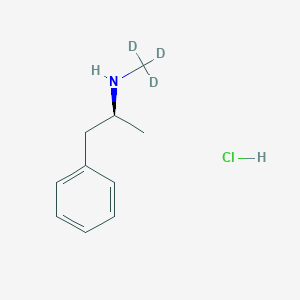
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, benzyloxycarbonyl, and tert-butyldimethylsilyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)pyrrolidine-2-carboxylate
Uniqueness
What sets (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C30H50N2O7Si |
|---|---|
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
tert-butyl (2S)-1-[(3S)-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C30H50N2O7Si/c1-28(2,3)37-25(33)22-17-18-32(22)19-23(39-40(10,11)30(7,8)9)24(26(34)38-29(4,5)6)31-27(35)36-20-21-15-13-12-14-16-21/h12-16,22-24H,17-20H2,1-11H3,(H,31,35)/t22-,23?,24-/m0/s1 |
Clave InChI |
QLNZEDMBROJNIN-OTKIHZFJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCN1CC([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)



![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)



